molecular formula C16H15N3OS3 B3597070 N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-4-PHENYL-3-THIOPHENECARBOXAMIDE

N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-4-PHENYL-3-THIOPHENECARBOXAMIDE

Cat. No.: B3597070
M. Wt: 361.5 g/mol
InChI Key: IRHPQLQBBZUFRV-UHFFFAOYSA-N
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Description

N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-4-PHENYL-3-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-4-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS3/c1-3-21-16-19-18-15(23-16)17-14(20)12-9-22-10(2)13(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHPQLQBBZUFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CSC(=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-4-PHENYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the thiadiazole derivative with the thiophene carboxamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization and chromatography would be employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-4-PHENYL-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., tin(II) chloride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiadiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-4-PHENYL-3-THIOPHENECARBOXAMIDE has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-4-PHENYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes critical for microbial survival. The ethylsulfanyl group enhances the compound’s lipophilicity, allowing it to cross cellular membranes more effectively .

Comparison with Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-4-PHENYL-3-THIOPHENECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-4-PHENYL-3-THIOPHENECARBOXAMIDE

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